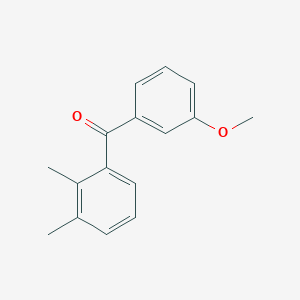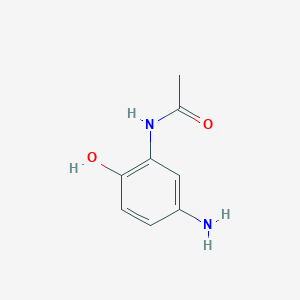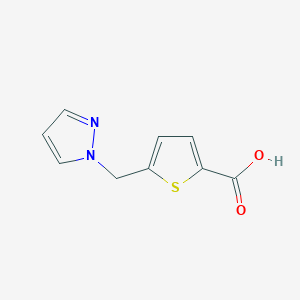
5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid (5-PMT-2-COOH) is a five-membered heterocyclic compound that has been extensively studied for its potential applications in scientific research. It is a novel synthetic compound with a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal activities. 5-PMT-2-COOH has also been explored for its potential use in drug delivery systems and as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Nonlinear Optical Properties
- A study by Kanwal et al. (2022) explored the synthesis of pyrazole-thiophene-based amide derivatives, including 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide. These compounds displayed notable nonlinear optical (NLO) properties, indicating potential in photonics and optoelectronics. The chemical reactivity descriptors and nuclear magnetic resonance (NMR) data were also calculated, demonstrating the importance of these compounds in understanding electronic structures and reactivity in chemical synthesis (Kanwal et al., 2022).
Structural and Spectral Studies
- Viveka et al. (2016) conducted combined experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound. This research highlighted the use of density functional theory (DFT) for studying the electronic transition within molecules, which is critical in the field of molecular electronics and materials science (Viveka et al., 2016).
Antifungal Activity
- Liu et al. (2020) designed 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, demonstrating significant antifungal activity against various fruit and crop disease fungi. This underscores the role of such compounds in developing new antifungal agents, which is vital in agriculture and pharmacology (Liu et al., 2020).
Antibacterial and Antitumor Activity
- Research on related compounds like 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, as studied by Akbas et al. (2005), revealed antibacterial activities against various strains. This highlights the potential of pyrazole derivatives in developing new antibacterial agents (Akbas et al., 2005).
Coordination Chemistry and Magnetic Properties
- Li et al. (2017) synthesized complexes based on 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid, studying their structures and magnetic properties. This research is significant in the field of coordination chemistry and for understanding the magnetic properties of such complexes, which can have implications in materials science and nanotechnology (Li et al., 2017).
Eigenschaften
IUPAC Name |
5-(pyrazol-1-ylmethyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-9(13)8-3-2-7(14-8)6-11-5-1-4-10-11/h1-5H,6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJNJZMFMCCRON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(S2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801220920 |
Source


|
| Record name | 5-(1H-Pyrazol-1-ylmethyl)-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801220920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1006334-18-4 |
Source


|
| Record name | 5-(1H-Pyrazol-1-ylmethyl)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006334-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1H-Pyrazol-1-ylmethyl)-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801220920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azaspiro[4.5]decan-8-ol](/img/structure/B1319150.png)
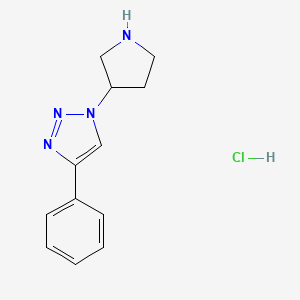

![2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B1319158.png)
![4-Fluorobenzo[b]thiophene](/img/structure/B1319160.png)
![6-Fluorobenzo[b]thiophene](/img/structure/B1319161.png)
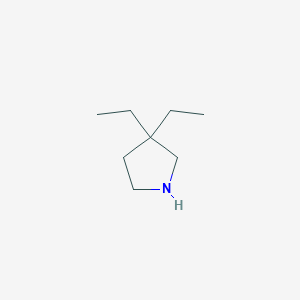
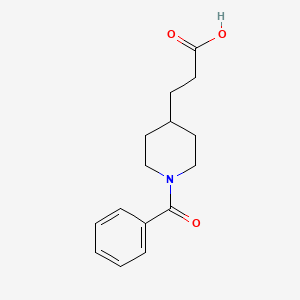
![3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B1319179.png)


